molecular formula C27H25NO4 B6262577 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid CAS No. 2384204-74-2

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid

Cat. No.: B6262577
CAS No.: 2384204-74-2
M. Wt: 427.5 g/mol
InChI Key: NJOJEPMRNWNGRU-UHFFFAOYSA-N
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Description

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl group, and a piperidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like acetone, and the product is isolated by precipitation and purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process typically includes steps such as mixing, stirring, and filtration, followed by crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound is selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid is unique due to its combination of a piperidine ring and a phenyl group, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in the synthesis of specific peptides and complex organic molecules .

Properties

CAS No.

2384204-74-2

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

InChI

InChI=1S/C27H25NO4/c29-26(30)25-16-19(18-8-2-1-3-9-18)14-15-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)

InChI Key

NJOJEPMRNWNGRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Purity

95

Origin of Product

United States

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